1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea
Beschreibung
This compound is a urea derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a phenyl group via a methyl bridge. The urea moiety is substituted with a 5-fluoro-2-methylphenyl group, which introduces steric and electronic modifications likely to influence biological activity. The 6,7-dimethoxy substitution on the dihydroisoquinoline ring is a conserved feature in several bioactive molecules, often associated with enhanced binding to hydrophobic pockets in proteins .
Eigenschaften
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-19(27)14-22(16)30-26(31)29-20-8-5-17(6-9-20)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBLLGFJTYLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, and inferred physicochemical or biological properties:
Key Observations:
Substituent Effects on Lipophilicity: The allyl-substituted analog () has the lowest molecular weight (379.45) and likely higher aqueous solubility, whereas the 3-chloro-4-methoxyphenyl derivative () exhibits the highest lipophilicity (MW 479.96), favoring membrane penetration .
Electronic Modifications :
- Fluorine in the target and compounds may enhance metabolic stability by resisting oxidative degradation. The 2-ethoxyphenyl analog () introduces an electron-donating group, which could alter π-π stacking interactions in target binding .
Biological Activity Trends: GF120918 (), a dihydroisoquinoline-containing P-gp inhibitor, suggests that the core structure is critical for efflux pump modulation. The urea group in the target compound may replace carboxamide functionalities in analogs like GF120918, offering alternative hydrogen-bonding profiles . The 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-5-methyl-3-phenyl-1,2-oxazole () demonstrates the dihydroisoquinoline moiety’s versatility in diverse therapeutic contexts, such as psoriatic arthritis biomarker prediction .
Research Findings and Implications
- Structural Optimization : The target compound’s 5-fluoro-2-methylphenyl group may confer selectivity over analogs with ortho-substituents (e.g., ), reducing off-target effects .
- Therapeutic Potential: While direct antitumor or antimicrobial data is lacking, the conserved dihydroisoquinoline motif in –2 and –5 underscores its relevance in drug discovery .
- Pharmacokinetic Predictions : The target’s molecular weight (~437.5) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral absorption compared to higher-MW analogs like .
Biologische Aktivität
The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea is a complex organic molecule with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27N3O4
- Molecular Weight : 445.51 g/mol
- CAS Number : 1022326-43-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE) , an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against AChE, which may contribute to cognitive enhancement effects observed in preclinical studies.
- NMDA Receptor Modulation : It acts as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits, influencing synaptic plasticity and neuronal excitability .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value that positions it among the more potent inhibitors in its class. For example, related compounds have shown IC50 values ranging from 0.29 µM to 1.18 µM against various AChE forms .
In Vivo Studies
Animal models have been utilized to assess the cognitive-enhancing effects of the compound. In these studies, administration resulted in improved memory and learning capabilities, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
-
Cognitive Enhancement in Alzheimer's Models :
- A study investigated the effects of this compound in transgenic mice models of Alzheimer's disease. Results indicated a significant improvement in cognitive function as measured by behavioral tests and biochemical markers associated with neurodegeneration.
- Neuroprotective Effects :
Comparative Analysis
| Compound Name | AChE Inhibition IC50 (µM) | NMDA Modulation | Cognitive Effects |
|---|---|---|---|
| This compound | < 1 | Positive Allosteric Modulator | Significant |
| Related Compound A | 0.29 | None Reported | Moderate |
| Related Compound B | 1.18 | Negative Modulator | Minimal |
Q & A
Basic: What are the recommended synthetic routes for preparing this urea derivative with high purity?
Methodological Answer:
The synthesis typically involves coupling a phenyl isocyanate intermediate with a substituted aniline derivative. Key steps include:
- Step 1: Preparation of the dihydroisoquinoline moiety via cyclization of phenethylamine derivatives with dimethoxy-substituted benzaldehydes under acidic conditions .
- Step 2: Introduction of the methylphenyl group via nucleophilic aromatic substitution or Ullmann coupling .
- Step 3: Formation of the urea bridge by reacting the dihydroisoquinoline-containing benzylamine with 5-fluoro-2-methylphenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, with triethylamine as a base to neutralize HCl byproducts .
- Purification: Column chromatography or recrystallization (e.g., using CH₂Cl₂/petroleum ether) to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: To confirm the presence of methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.5–7.2 ppm), and urea NH protons (δ ~8–10 ppm) .
- IR Spectroscopy: Identification of urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ ion at m/z 520.2) .
- X-ray Crystallography: For absolute configuration determination if single crystals are obtained (e.g., via slow evaporation from ethanol) .
Advanced: How can researchers optimize the yield of this compound during multi-step synthesis?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
- Catalysis: Employ Pd(PPh₃)₄ for cross-coupling reactions to reduce side products .
- Temperature Control: Maintain reflux conditions (80–100°C) for urea formation to ensure complete conversion .
- In-line Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy, fluoro, or methyl groups to assess impact on target binding (e.g., replacing 5-fluoro with chloro to study halogen effects) .
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational Docking: Use AutoDock or Schrödinger Suite to predict interactions with binding pockets (e.g., dihydroisoquinoline’s role in hydrophobic interactions) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions .
- Purity Verification: Re-test compounds with HPLC-certified purity (>98%) to exclude impurities as confounding factors .
- Meta-analysis: Cross-reference data with structural analogs (e.g., Pfizer’s urea derivatives in ) to identify trends .
Basic: What are the solubility challenges for this compound, and how can they be addressed in formulation?
Methodological Answer:
- Solubility Profile: Low aqueous solubility due to hydrophobic dihydroisoquinoline and fluorophenyl groups.
- Formulation Strategies:
- Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Prepare phosphate-buffered saline (PBS) suspensions with sonication for in vitro studies .
Advanced: What computational methods predict the binding affinity of this compound to target proteins?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100-ns trajectories to assess stability .
- QSAR Modeling: Train models using datasets of urea derivatives with known IC₅₀ values to predict bioactivity .
- Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications (e.g., methoxy vs. ethoxy) .
Basic: How can researchers assess the compound’s stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze degradation products via HPLC .
- Light Exposure Studies: Use ICH Q1B guidelines to evaluate photodegradation in UV/VIS light .
Advanced: What in vivo models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Pharmacokinetics (PK): Administer IV/oral doses in Sprague-Dawley rats to measure bioavailability and half-life .
- Efficacy Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
Advanced: How to design experiments to elucidate metabolic pathways?
Methodological Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled compound to track metabolites in liver microsomes .
- LC-MS/MS Analysis: Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
